6-Chloropyridazine-3-carbaldehyde
Overview
Description
6-Chloropyridazine-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chloro group at the sixth position and a formyl group at the third position on the pyridazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 6-chloropyridazine-3-carbaldehyde has been achieved through different methods. One notable method involves the oxidation of 2-chloro-5-(chloromethyl) pyridine using the sodium salt of 2-nitropropane, yielding a high-purity product at a high yield . Another approach for synthesizing related compounds includes the Vilsmeier–Haack reaction, which has been used to prepare novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolo[3,4-b]pyridine-6-ones . Additionally, various routes have been designed to synthesize pyridyl analogs of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which are high yielding and scalable .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, and its electronic properties were studied using density functional theory (DFT) calculations . The crystal and molecular structures of related ligands and their complexes have also been determined, providing insights into the coordination modes and electronic delocalization within these molecules .
Chemical Reactions Analysis
6-Chloropyridazine-3-carbaldehyde and its derivatives participate in various chemical reactions. For example, the compound has been used as a precursor in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines under solvent-free conditions . It also serves as a building block for the synthesis of heterocyclic chalcones and dipyrazolopyridines . The reactivity of related pyridazines has been explored in the context of metal-coordinating properties and cycloaddition reactions, which are useful for constructing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloropyridazine-3-carbaldehyde and its derivatives are influenced by the presence of substituents on the pyridazine ring. These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications. The ligand and its rare earth complexes have been characterized by a range of techniques, including elemental analyses, molar conductivities, mass spectra, and spectroscopic methods, revealing their binding properties with DNA and antioxidant activities . The study of these properties is essential for the development of new materials and pharmaceuticals.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Chloropyridazine-3-carbaldehyde has been employed as a precursor in the synthesis of novel heterocyclic compounds. For example, a study demonstrated the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. These intermediates were further utilized to synthesize chalcone analogues and dipyrazolopyridines, showcasing the compound's versatility in creating complex molecular architectures (Quiroga et al., 2010).
Methodological Development
A novel one-step synthesis method for 6-Chloropyridazine-3-carbaldehyde was reported, demonstrating an efficient route to obtain high-purity product at a high yield. This advancement in synthetic methodology can streamline research and development processes in chemistry and related fields (Lin Yuan-bin, 2007).
Antioxidative Activity Studies
Research involving the synthesis of rare earth complexes with ligands derived from 6-Chloropyridazine-3-carbaldehyde analogs has shown promising antioxidative activities. These studies not only contribute to the understanding of the chemical properties of these complexes but also open up potential applications in oxidative stress-related therapeutic areas (Li et al., 2007).
Corrosion Inhibition
Derivatives of 6-Chloropyridazine have been investigated for their potential as corrosion inhibitors, which is crucial for protecting metals in industrial applications. The study of these derivatives' interactions with metal surfaces can lead to the development of more effective and environmentally friendly corrosion protection strategies (Olasunkanmi et al., 2018).
Safety And Hazards
The safety information for 6-Chloropyridazine-3-carbaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-chloropyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRPQYMQCOQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624921 | |
Record name | 6-Chloropyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazine-3-carbaldehyde | |
CAS RN |
303085-53-2 | |
Record name | 6-Chloropyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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